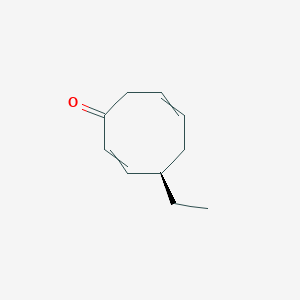![molecular formula C9H15NOS B14225205 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester CAS No. 827320-21-8](/img/structure/B14225205.png)
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-butenimidothioic acid with N-[2-(ethenyloxy)ethyl] alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or thioesters.
Aplicaciones Científicas De Investigación
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active moieties that interact with biological targets. The thioic acid moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, ethyl ester
- 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, propyl ester
Uniqueness
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester is unique due to its specific ester and thioic acid functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
827320-21-8 |
|---|---|
Fórmula molecular |
C9H15NOS |
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
methyl N-(2-ethenoxyethyl)but-3-enimidothioate |
InChI |
InChI=1S/C9H15NOS/c1-4-6-9(12-3)10-7-8-11-5-2/h4-5H,1-2,6-8H2,3H3 |
Clave InChI |
UDTUUZMYXWIPEM-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NCCOC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


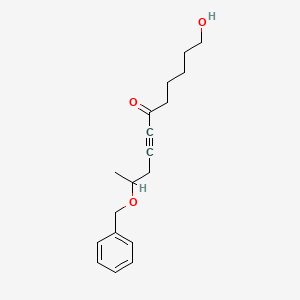
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
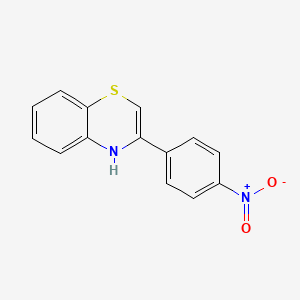
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
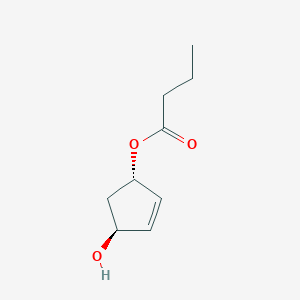
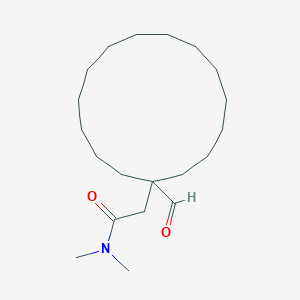
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
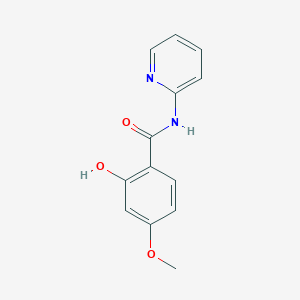
![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14225196.png)
